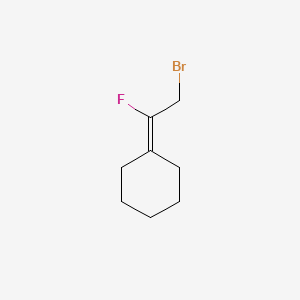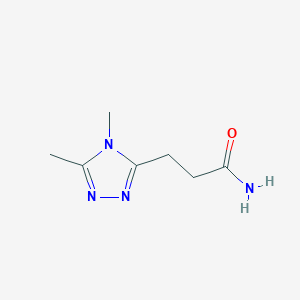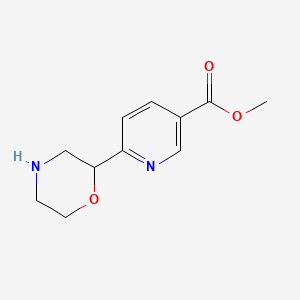
2-Chloro-6-(2-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a hydroxyethyl group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-hydroxyethyl)phenol typically involves the chlorination of 2-hydroxyethylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 2-hydroxyethylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyethylphenol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chloro-6-(2-formyl)phenol or 2-Chloro-6-(2-carboxyethyl)phenol.
Reduction: 2-Hydroxyethylphenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyethyl group can undergo oxidation or reduction. These reactions enable the compound to form various derivatives with distinct biological and chemical properties. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-hydroxyethyl)phenol: Similar structure but with the chloro group at the fourth position.
2-Bromo-6-(2-hydroxyethyl)phenol: Bromine instead of chlorine at the second position.
2-Chloro-6-(2-methoxyethyl)phenol: Methoxyethyl group instead of hydroxyethyl at the sixth position.
Uniqueness
2-Chloro-6-(2-hydroxyethyl)phenol is unique due to the specific positioning of the chloro and hydroxyethyl groups, which confer distinct reactivity and properties. This unique structure allows for selective reactions and the formation of specific derivatives that may not be achievable with similar compounds.
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,10-11H,4-5H2 |
InChI Key |
YIASZOLUIUKGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
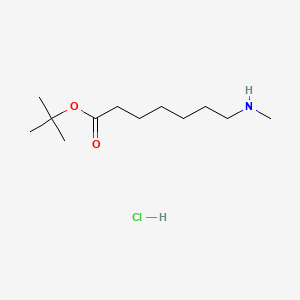




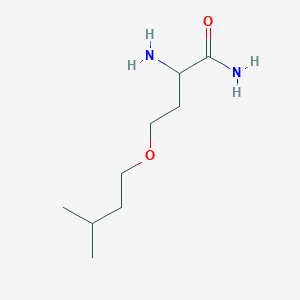
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)

